N-cyclopentyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
Overview
Description
N-cyclopentyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a cyclopentyl group, a furyl group, and a phenyl group attached to an isoxazolo[5,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the isoxazolo[5,4-b]pyridine core through a cyclization reaction. This can be achieved by reacting a suitable pyridine derivative with a nitrile oxide, which is generated in situ from a hydroxylamine and an oxidizing agent.
This can be done through various coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance . The final step is the formation of the carboxamide group, which can be achieved by reacting the intermediate product with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms can help streamline the production process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furyl group can be oxidized to form a furanone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group can yield a furanone derivative, while reduction of a nitro group can produce an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular pathways.
Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent substrate binding. Alternatively, it could interact with receptors on the cell surface and modulate signaling pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate its exact mechanism of action.
Comparison with Similar Compounds
N-cyclopentyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:
Isoxazolo[5,4-b]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Furyl-substituted compounds: These compounds contain a furyl group and may have similar chemical reactivity.
Phenyl-substituted compounds: These compounds contain a phenyl group and may undergo similar substitution reactions.
The uniqueness of this compound lies in the combination of its functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopentyl-6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c26-21(23-15-9-4-5-10-15)16-13-17(18-11-6-12-27-18)24-22-19(16)20(25-28-22)14-7-2-1-3-8-14/h1-3,6-8,11-13,15H,4-5,9-10H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEVUKKFLLLBLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=CC=C4)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.